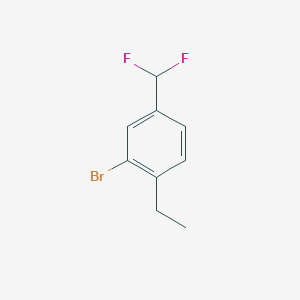

2-Bromo-4-(difluoromethyl)-1-ethylbenzene

Description

Properties

IUPAC Name |

2-bromo-4-(difluoromethyl)-1-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZELZBNIQGKNSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation for Ethyl Group Introduction

The ethyl group is often introduced via Friedel-Crafts alkylation using ethyl chloride or bromide in the presence of Lewis acids like AlCl₃. For example, reacting toluene with ethyl bromide under AlCl₃ catalysis yields 1-ethylbenzene, which is subsequently halogenated and fluorinated.

Reaction Conditions

Bromination and Difluoromethylation Sequence

Late-Stage Ethylation of Bromo-Difluoromethylbenzene

Suzuki-Miyaura Coupling for Ethyl Group Installation

Palladium-catalyzed cross-coupling between 2-bromo-4-(difluoromethyl)benzene boronic acid and ethyl halides offers a modular approach. This method avoids competing side reactions during earlier alkylation steps.

Reaction Conditions

Nucleophilic Substitution with Ethyl Grignard Reagents

Ethyl magnesium bromide reacts with 2-bromo-4-(difluoromethyl)benzaldehyde, followed by reduction to install the ethyl group.

Procedure :

- Substrate : 2-Bromo-4-(difluoromethyl)benzaldehyde (1.0 equiv)

- Reagent : EthylMgBr (2.0 equiv)

- Solvent : Dry THF

- Temperature : 0°C to RT, 2 hours

- Workup : Quench with NH₄Cl, extract with EtOAc

- Reduction : NaBH₄ in MeOH

- Yield : 68%

Comparative Analysis of Methods

DFM : Difluoromethylation

Optimization Challenges and Solutions

Regioselectivity in Bromination

Bromination at the ortho position relative to the ethyl group is favored due to steric and electronic effects. Radical bromination with NBS ensures higher selectivity compared to electrophilic Br₂.

Stability of Difluoromethyl Intermediates

The difluoromethyl group’s electron-withdrawing nature destabilizes intermediates, necessitating low-temperature workups (-20°C) and inert atmospheres (N₂ or Ar).

Purification Techniques

Column chromatography with silica gel (60–120 mesh) and eluants such as hexane/acetone (8:2) effectively separates regioisomers.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

- EBDFA Recycling : Distillation recovers excess EBDFA (bp 142°C) for reuse.

- Pd Catalyst Recovery : Nanoparticle filtration systems reclaim up to 90% of Pd.

- Waste Management : Halogenated byproducts are treated with NaHCO₃ to neutralize HBr emissions.

Emerging Methodologies

Photoredox Catalysis for C–H Difluoromethylation

Visible-light-mediated reactions using Ru(bpy)₃Cl₂ as a catalyst enable direct C–H difluoromethylation, bypassing pre-halogenation steps.

Conditions :

Flow Chemistry for Continuous Synthesis

Microreactors enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethyl)-1-ethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

Substitution: Formation of 4-(difluoromethyl)-1-ethylphenol, 4-(difluoromethyl)-1-ethylamine, or 4-(difluoromethyl)-1-ethylthiol.

Oxidation: Formation of 2-bromo-4-(difluoromethyl)benzaldehyde or 2-bromo-4-(difluoromethyl)benzoic acid.

Reduction: Formation of 2-bromo-4-methyl-1-ethylbenzene.

Scientific Research Applications

Chemistry

2-Bromo-4-(difluoromethyl)-1-ethylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to compounds with specific desired properties.

Biology

In biological research, this compound is utilized to study enzyme inhibition and receptor binding. Its structural similarity to biologically active compounds makes it a suitable candidate for investigating interactions with various molecular targets.

Medicine

The compound is being investigated for its potential role in drug development, especially for targeting specific enzymes or receptors involved in disease pathways. Its unique electronic properties may enhance its efficacy as a therapeutic agent.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials, including polymers and coatings. Its reactivity allows for versatile applications across different sectors.

Research indicates that this compound exhibits significant biological activity due to its interaction with various molecular targets:

- Mechanism of Action : The difluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

- Biochemical Pathways : Studies have shown that it affects several biochemical pathways critical in disease processes, particularly cancer and inflammation.

Data Table: Summary of Biological Activities

Case Studies

- Pharmaceutical Development : Research has demonstrated that compounds similar to this compound exhibit promising results in inhibiting certain cancer-related enzymes, leading to further exploration in drug design.

- Agrochemical Synthesis : Studies have highlighted the role of this compound as an intermediate in synthesizing herbicides and pesticides, showcasing its importance in agricultural chemistry.

- Biological Interactions : Experimental data indicate that this compound can modulate receptor activity related to inflammatory responses, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethyl)-1-ethylbenzene depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it may interact with the receptor’s binding site, modulating its activity and downstream signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 2-Bromo-4-(difluoromethyl)-1-ethylbenzene with structurally related brominated/fluorinated benzene derivatives:

Key Observations :

- Fluorination Impact: The difluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to mono-fluoro analogs (e.g., 1-Bromo-4-fluoro-2-methylbenzene) .

- Alkyl Group Effects : Ethyl substituents (as in 4-Bromo-2-ethyl-1-iodobenzene) increase lipophilicity compared to methyl or hydrogen, improving membrane permeability in bioactive molecules .

Biological Activity

2-Bromo-4-(difluoromethyl)-1-ethylbenzene (CAS No. 2248356-51-4) is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a bromine atom and a difluoromethyl group attached to a benzene ring, which contributes to its chemical reactivity and biological properties. The presence of both halogen substituents is significant as they can influence the compound's interaction with biological targets.

Biological Activity Overview

Mechanism of Action

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly in enzyme inhibition and receptor binding. The difluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability in biological systems.

Biochemical Pathways

This compound has been studied for its effects on several biochemical pathways, including those involved in cell signaling and metabolic processes. Its structure allows for potential interactions with enzymes that are critical in disease pathways, particularly in cancer and inflammation .

Table 1: Summary of Biological Activities

Case Studies

-

Cytotoxicity Against Cancer Cells

In vitro studies have shown that this compound exhibits significant cytotoxicity against human colon cancer cell lines (HCT116). The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology . -

Antimicrobial Properties

Research evaluating the antimicrobial efficacy of this compound revealed notable activity against various strains of Gram-positive bacteria. The disk diffusion method indicated that it effectively inhibits bacterial growth, making it a candidate for further development as an antibacterial agent . -

Enzyme Interaction Studies

Preliminary studies on enzyme interactions suggest that this compound may act as an inhibitor for enzymes involved in metabolic pathways related to cancer progression. Further kinetic studies are needed to elucidate the specific mechanisms involved.

Q & A

Basic: What are the established synthetic routes for 2-Bromo-4-(difluoromethyl)-1-ethylbenzene?

Answer:

The synthesis typically involves bromination and substitution steps. A common route starts with fluorinated toluene derivatives, where bromination is achieved using bromine or N-bromosuccinimide (NBS) in solvents like carbon tetrachloride or acetonitrile. Subsequent substitution of the methyl group with an ethyl group is performed under controlled conditions to preserve the difluoromethyl moiety. For example, bromination of 4-(difluoromethyl)toluene followed by ethyl group substitution via nucleophilic displacement or Friedel-Crafts alkylation can yield the target compound .

Basic: Which spectroscopic methods are recommended for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : and NMR to identify proton and fluorine environments. The ethyl group’s splitting pattern and difluoromethyl () signals are critical.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (CHBrF, theoretical m/z 225.01) and fragmentation patterns.

- IR Spectroscopy : Absorption bands for C-Br (~500 cm) and C-F (1000–1300 cm) bonds validate functional groups .

Advanced: How can regioselectivity challenges during bromination of fluorinated precursors be addressed?

Answer:

Regioselectivity is influenced by directing effects of substituents. For fluorinated aromatics, the difluoromethyl group () acts as a meta-director, while ethyl groups are ortho/para-directors. To optimize bromination at the desired position:

- Use steric hindrance (e.g., bulky solvents) to favor para-substitution.

- Adjust reaction temperature: Lower temperatures (<0°C) reduce kinetic competition, enhancing selectivity.

- Validate outcomes with computational modeling (e.g., DFT calculations) to predict electron density distribution .

Advanced: How to resolve contradictions in reported physical properties (e.g., density, refractive index)?

Answer:

Discrepancies often arise from impurities or measurement conditions. To resolve:

- Purification : Re-crystallize or use column chromatography to isolate high-purity samples.

- Standardize Conditions : Measure density at 25°C (reported as 1.675 g/mL) and refractive index ( 1.497) using calibrated instruments.

- Cross-Validate : Compare data with structurally similar compounds (e.g., 2-Bromo-4-chloro-1-(difluoromethyl)benzene, density 1.65–1.68 g/mL) .

Advanced: What role does the difluoromethyl group play in this compound’s potential pharmaceutical applications?

Answer:

The group enhances metabolic stability and bioavailability by:

- Reducing basicity of adjacent amines, improving membrane permeability.

- Participating in hydrogen bonding with biological targets (e.g., enzymes).

- Mimicking hydroxyl groups in bioactive molecules while resisting oxidation. Comparative studies with non-fluorinated analogs show improved pharmacokinetic profiles .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).

- Storage : Keep in amber glass containers at 2–8°C to prevent photodegradation and thermal decomposition .

Advanced: How to analyze conflicting NMR data for brominated aromatic derivatives?

Answer:

- Solvent Effects : Ensure deuterated solvents (e.g., CDCl) are free of proton contaminants.

- Dynamic Effects : Consider rotational barriers (e.g., ethyl group rotation) causing splitting anomalies.

- Decoupling Experiments : Use -decoupled NMR to simplify overlapping signals.

- Reference Standards : Compare with spectra of analogs like 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene to identify artifact peaks .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Answer:

- Stepwise Monitoring : Use TLC or GC-MS after each step to detect intermediates.

- Catalyst Selection : Employ palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Temperature Control : Maintain −78°C for lithiation steps to prevent side reactions.

- Scale-Up Adjustments : Replace batch reactors with flow chemistry systems for exothermic bromination steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.